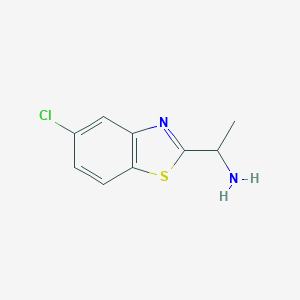
2-Benzothiazolemethanamine,5-chloro-alpha-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzothiazolemethanamine,5-chloro-alpha-methyl-(9CI) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism Of Action
The mechanism of action of 2-Benzothiazolemethanamine,5-chloro-alpha-methyl-(9CI) is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. This compound has been shown to interact with a range of molecular targets, including enzymes, receptors, and ion channels.
Biochemical And Physiological Effects
2-Benzothiazolemethanamine,5-chloro-alpha-methyl-(9CI) has been found to exhibit a range of biochemical and physiological effects, including the inhibition of inflammatory cytokines, the reduction of oxidative stress, and the modulation of neurotransmitter release. This compound has also been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Benzothiazolemethanamine,5-chloro-alpha-methyl-(9CI) in lab experiments is its versatility, as it can be used in a range of assays and experimental models. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 2-Benzothiazolemethanamine,5-chloro-alpha-methyl-(9CI), including the development of more efficient synthesis methods, the identification of new molecular targets, and the optimization of its pharmacological properties. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders.
Synthesis Methods
The synthesis of 2-Benzothiazolemethanamine,5-chloro-alpha-methyl-(9CI) involves several steps, including the reaction of 2-aminobenzothiazole with formaldehyde and hydrochloric acid, followed by the addition of methylamine and sodium hydroxide. This method has been optimized through various modifications, including the use of different solvents and reaction conditions.
Scientific Research Applications
2-Benzothiazolemethanamine,5-chloro-alpha-methyl-(9CI) has been studied for its potential applications in a range of scientific fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
properties
CAS RN |
185949-46-6 |
|---|---|
Product Name |
2-Benzothiazolemethanamine,5-chloro-alpha-methyl-(9CI) |
Molecular Formula |
C9H9ClN2S |
Molecular Weight |
212.7 g/mol |
IUPAC Name |
1-(5-chloro-1,3-benzothiazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H9ClN2S/c1-5(11)9-12-7-4-6(10)2-3-8(7)13-9/h2-5H,11H2,1H3 |
InChI Key |
CQYQBQFYHJZLDR-UHFFFAOYSA-N |
SMILES |
CC(C1=NC2=C(S1)C=CC(=C2)Cl)N |
Canonical SMILES |
CC(C1=NC2=C(S1)C=CC(=C2)Cl)N |
synonyms |
2-Benzothiazolemethanamine,5-chloro-alpha-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



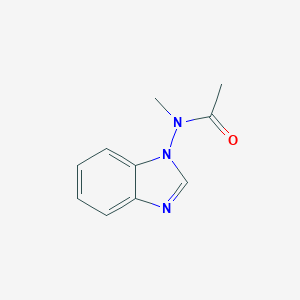



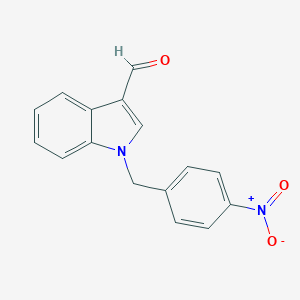


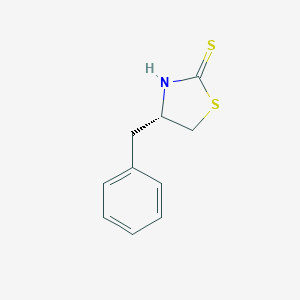

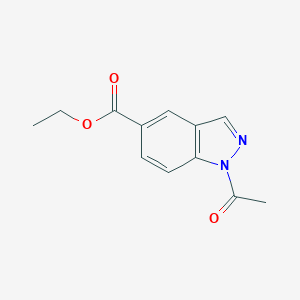



![Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-](/img/structure/B67382.png)